methyl 2-(2,6-difluoropyridin-4-yl)acetate
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Overview
Description
Methyl 2-(2,6-difluoropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.1 g/mol. This compound is widely studied in scientific experiments due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,6-difluoropyridin-4-yl)acetate typically involves the esterification of 2-(2,6-difluoropyridin-4-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,6-difluoropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 2-(2,6-difluoropyridin-4-yl)acetic acid.
Reduction: 2-(2,6-difluoropyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,6-difluoropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-difluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
- Methyl 2-(2,3-difluoropyridin-4-yl)acetate
- Methyl 2-(2,4-difluoropyridin-4-yl)acetate
- Methyl 2-(2,5-difluoropyridin-4-yl)acetate
Comparison: Methyl 2-(2,6-difluoropyridin-4-yl)acetate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning affects its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1283720-89-7 |
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Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 2-(2,6-difluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChI Key |
WGDXIDPHOWCWTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
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